S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine
Overview
Description
“S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine” is a complex organic compound that contains an acetamidomethyl (Acm) and a benzyloxycarbonyl (Cbz) protecting group . The Acm and Cbz groups are commonly used in peptide synthesis to protect the reactive side chains of cysteine residues .
Synthesis Analysis
The synthesis of “this compound” likely involves the use of protecting groups. The Acm group can be introduced to protect the thiol group of cysteine, while the Cbz group can be used to protect the amino group . The synthesis process may involve the use of strong nucleophiles and basic metallo-hydride, alkyl, and aryl reagents .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the Acm and Cbz protecting groups . The carbonyl group in the Cbz group can be distinguished using IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve the removal of the protecting groups. This can be achieved through nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the electrons in the pi bond up to the oxygen . The Acm and Cbz groups can be removed through deprotection reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As an organic compound, it would likely have properties such as color, density, hardness, and melting and boiling points . Its chemical properties would include its reactivity and the types of chemical reactions it can undergo .Mechanism of Action
The mechanism of action of “S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine” in chemical reactions likely involves the use of its protecting groups. The Acm and Cbz groups can prevent irreversible addition reactions by making the carbonyl functional group unreactive . The deprotection of these groups can allow for further reactions to occur .
Safety and Hazards
The safety and hazards associated with “S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound. It’s important to note that the deprotection of the Acm and Cbz groups can lead to the formation of disulfide bonds, which should be handled with care .
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)15-9-22-8-12(13(18)19)16-14(20)21-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNZHWTOSQGAM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737984 | |
Record name | S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54784-68-8 | |
Record name | S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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